N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide
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Overview
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide: is a synthetic organic compound characterized by the presence of a spirocyclic dioxaspirodecane ring and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with a suitable benzoyl chloride derivative under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide
- 1,4-dioxaspiro[4.5]decan-2-ylmethanamine .
Uniqueness: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide is unique due to its specific dichlorobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,5-dichloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO3/c17-11-4-5-14(18)13(8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCOOSPMFFJWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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